molecular formula C15H14FN5OS3 B2418271 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1286705-84-7

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide

Cat. No.: B2418271
CAS No.: 1286705-84-7
M. Wt: 395.49
InChI Key: GVRWSWHIUPAXDR-UHFFFAOYSA-N
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Description

N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide is a compound with potential applications across various scientific fields. This article delves into its synthetic methods, reactions, applications, and mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide involves several steps:

  • Formation of the Thiadiazole Core: : Starting with ethylthiosemicarbazide, cyclization with appropriate reagents yields the 1,3,4-thiadiazole core.

  • Introduction of the Benzo[d]thiazol-2-yl Group: : This step typically involves a condensation reaction between 4-fluorobenzo[d]thiazol-2-amine and the thiadiazole intermediate.

  • Formation of the Azetidine Ring: : Azetidine-3-carboxamide is prepared through a nucleophilic substitution reaction, integrating the two parts into a single molecule.

Industrial Production Methods

On an industrial scale, production emphasizes yield optimization and cost efficiency. Optimized catalysts, solvent recovery, and continuous reaction systems are employed to maximize output.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several key reactions:

  • Oxidation: : Converts thioether groups to sulfoxides or sulfones.

  • Reduction: : Reduces nitro groups, if present, to amines.

  • Substitution: : Halogen atoms in the structure can be substituted with different groups using nucleophiles or electrophiles.

Common Reagents and Conditions

  • Oxidation: : m-Chloroperbenzoic acid (m-CPBA), Hydrogen peroxide (H₂O₂)

  • Reduction: : Palladium on carbon (Pd/C), Sodium borohydride (NaBH₄)

  • Substitution: : Sodium hydride (NaH), Sodium iodide (NaI)

Major Products

  • Oxidation: : Produces sulfoxides or sulfones.

  • Reduction: : Forms primary amines.

  • Substitution: : Generates new derivatives with altered functionalities.

Scientific Research Applications

Chemistry

Utilized in advanced organic synthesis and catalysis, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide aids in the development of novel compounds.

Biology

It is investigated for its biological activities, such as enzyme inhibition, antibacterial, and antifungal properties.

Medicine

Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases, due to its bioactivity.

Industry

Applied in the production of advanced materials, dyes, and agricultural chemicals, demonstrating versatile industrial uses.

Mechanism of Action

The compound exerts its effects by:

  • Molecular Targets: : Binding to specific enzymes or receptors, modulating their activity.

  • Pathways Involved: : Influences biochemical pathways related to cell proliferation, apoptosis, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine

  • 2-(4-Fluorobenzo[d]thiazol-2-yl)thiosemicarbazide

Uniqueness

This compound's uniqueness lies in its combined structural features, offering distinct chemical reactivity and biological activity compared to its analogs.

Through this detailed analysis, the potential of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide in various scientific domains is highlighted, providing a comprehensive understanding of its properties and applications.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5OS3/c1-2-23-15-20-19-13(25-15)18-12(22)8-6-21(7-8)14-17-11-9(16)4-3-5-10(11)24-14/h3-5,8H,2,6-7H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRWSWHIUPAXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2CN(C2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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